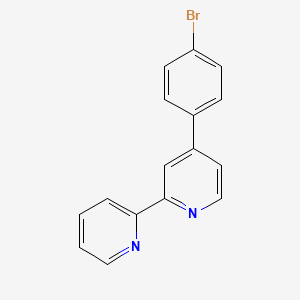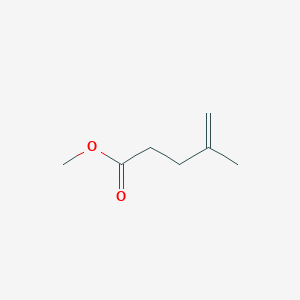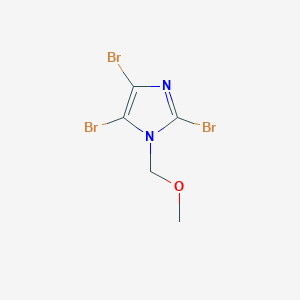
2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole
Descripción general
Descripción
“2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole” is a chemical compound . It is a derivative of imidazole, a heterocyclic organic compound .
Synthesis Analysis
The synthesis of tribromoimidazole derivatives involves the bromination of 1-hydroxyimidazole . Bromination in an aqueous mixture of acetic acid, methanol, dimethylformamide, and tetrahydrofuran yields 2,4,5-tribromo-1-hydroxyimidazole .Molecular Structure Analysis
The molecular structure of “2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole” and related compounds has been determined by X-ray diffraction .Chemical Reactions Analysis
Bromination of imidazole gives 2,4,5-tribromoimidazole . Different brominating agents and systems are known to effect this transformation . Dibromo and monobromo compounds have been obtained by selective reduction of tribromo compounds using sodium sulfite or butyllithium .Aplicaciones Científicas De Investigación
Corrosion Inhibition
2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole derivatives have been explored for their corrosion inhibition properties. In a study by Prashanth et al. (2021), different imidazole derivatives, including those with 2,4,5-tribromo-1H-imidazole structure, were synthesized and tested for their effectiveness in inhibiting corrosion in acidic solutions. They found that these derivatives exhibited significant corrosion inhibition efficiency, highlighting the potential of these compounds in industrial applications (Prashanth et al., 2021).
Antimicrobial Properties
Benkendorff et al. (2004) identified 2,4,5-Tribromo-1H-imidazole in the egg masses of muricid molluscs. This compound demonstrated antimicrobial activity, which was believed to protect the eggs from microbial infection. This discovery points to the potential use of this compound in developing new antimicrobial agents (Benkendorff et al., 2004).
Antibacterial Evaluation
A 2020 study by Ramos et al. synthesized 2,4,5-tri(hetero)arylimidazole derivatives and evaluated their antibacterial activity. Their findings suggested that these derivatives, which include structures similar to 2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole, have the potential to inhibit the proliferation of bacteria like Staphylococcus aureus. This underscores the compound's relevance in medicinal chemistry and drug development (Ramos et al., 2020).
Crystal Structure Analysis
The crystal structure of related compounds like 2,4,5-tribromo-1-methyl-1H-imidazole has been studied to understand their properties better. Peppel and Köckerling (2009) analyzed the crystal structure of this compound, contributing to a deeper understanding of the imidazole core, which is vital in various biologically active substances and industrial applications (Peppel & Köckerling, 2009).
Synthesis and Reactivity Studies
The synthesis and characterization of imidazole derivatives, including those related to 2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole, have been extensively studied. Hossain et al. (2018) synthesized new imidazole derivatives and analyzed their reactive properties using spectroscopic characterization and computational studies. Such research contributes to understanding the reactivity and potential applications of these compounds in various fields (Hossain et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
2,4,5-tribromo-1-(methoxymethyl)imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br3N2O/c1-11-2-10-4(7)3(6)9-5(10)8/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXDMMDCUGCCGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=C(N=C1Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542163 | |
| Record name | 2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole | |
CAS RN |
22927-61-3 | |
| Record name | 2,4,5-Tribromo-1-(methoxymethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



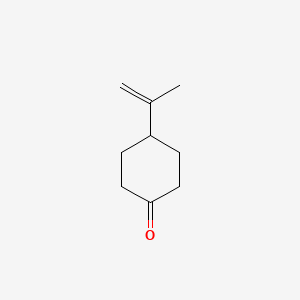


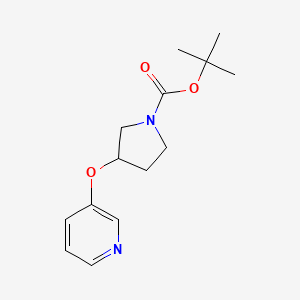
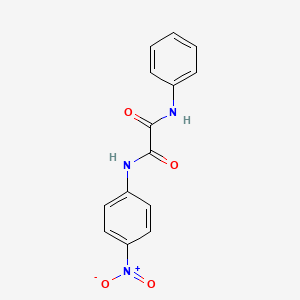
![7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B3049915.png)
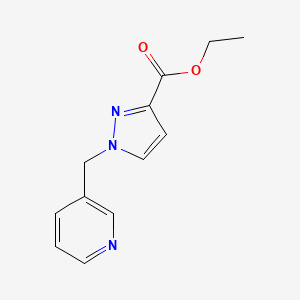

![7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine](/img/structure/B3049922.png)
![7-chloro-2-(1-methyl-1H-imidazol-2-yl)-thieno[3,2-b]pyridine](/img/structure/B3049923.png)
![4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole](/img/structure/B3049924.png)
